N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide
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Description
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H14N2O3S and its molecular weight is 326.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide is involved in the synthesis and characterization of novel compounds with potential applications in various fields, including antimicrobial and antinociceptive activities. These studies involve the synthesis of derivatives by cyclocondensation reactions, characterization through spectral analysis, and evaluation of biological activities. For instance, Idrees et al. (2019) synthesized novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, showcasing the compound's versatility in generating new chemical entities with potential antimicrobial applications Idrees et al., 2019.
Antimicrobial Screening
The antimicrobial properties of derivatives synthesized from N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide have been a significant area of research. Studies have focused on screening these compounds against various pathogenic microorganisms to assess their potential as new antimicrobial agents. For example, synthesized compounds have been evaluated for their in-vitro antibacterial activity against gram-negative and gram-positive bacterial strains, with some showing promising results compared to standard drugs like Chloramphenicol Ahmed, 2007.
Antinociceptive Activity
Research into the antinociceptive effects of N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide derivatives has also been conducted. These studies aim to discover new pain-relief agents by synthesizing and testing various derivatives for their antinociceptive (pain-blocking) properties, with some showing promising results in preliminary evaluations Shipilovskikh et al., 2020.
Structural Studies
Structural and vibrational studies of derivatives have been essential in understanding the molecular conformation, stability, and interactions that contribute to their biological activities. Such studies involve detailed analyses using techniques like X-ray diffraction, FTIR, and NMR spectroscopy, providing insights into the molecular structure and properties of these compounds Saeed et al., 2011.
Properties
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-15(20)14-10-5-3-7-13(10)23-17(14)19-16(21)12-8-9-4-1-2-6-11(9)22-12/h1-2,4,6,8H,3,5,7H2,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDOWVBPFLCOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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